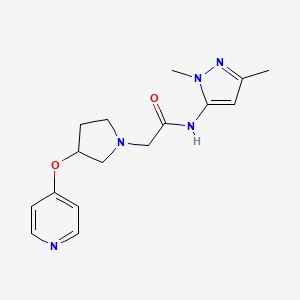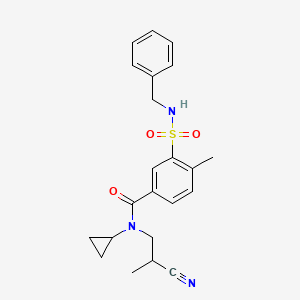
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activity of dipeptidyl peptidase-IV (DPP-IV), an enzyme that is involved in the degradation of incretin hormones. Incretin hormones are responsible for regulating glucose homeostasis, and their degradation by DPP-IV leads to elevated blood glucose levels. Therefore, DPP-IV inhibitors like N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide have been investigated for their potential to treat type 2 diabetes mellitus.
作用机制
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide works by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from pancreatic beta cells. By inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide increases the levels of incretin hormones, which leads to improved glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide include improved glucose homeostasis, increased insulin secretion, and decreased glucagon secretion. In addition, this compound has also been shown to reduce food intake and body weight in animal models of obesity.
实验室实验的优点和局限性
The advantages of using N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in lab experiments include its specificity for N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibition, its ability to improve glucose homeostasis, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
未来方向
There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibitors that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, further research is needed to determine the long-term safety and efficacy of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in humans.
合成方法
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-pyridin-4-yloxypyrrolidine with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the final product.
科学研究应用
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound has been shown to improve glucose homeostasis by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, thereby increasing the levels of incretin hormones. In addition, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has also been investigated for its potential to treat other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-15(20(2)19-12)18-16(22)11-21-8-5-14(10-21)23-13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQXMHGAFWRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CCC(C2)OC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)